molecular formula C13H15N3S B2445976 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325305-24-5

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2445976
CAS No.: 1325305-24-5
M. Wt: 245.34
InChI Key: UGCCKCAITKYRJD-UHFFFAOYSA-N
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Description

3-Phenyl-1,4,8-triazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved can include inhibition of signal transduction or disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific spirocyclic structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCCKCAITKYRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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